Dodeconium

Description

Conceptual Frameworks for Studying Quaternary Ammonium (B1175870) Compounds

The study of quaternary ammonium compounds like Dodeconium is underpinned by several conceptual frameworks that guide research design and data interpretation lynettepretorius.com. A primary framework involves understanding the relationship between the chemical structure of QACs and their diverse functions nih.gov. The nature and length of the organic substituents bonded to the nitrogen atom significantly influence properties such as solubility, surface activity, and biological target interactions nih.gov. Researchers utilize principles of organic chemistry and physical chemistry to synthesize novel QAC structures and characterize their fundamental properties researchgate.netmdpi.comuni-mainz.de.

Another crucial framework in QAC research is the investigation of their mechanisms of action, particularly their antimicrobial effects. QACs are known to interact with cell membranes, disrupting their integrity and leading to leakage of intracellular components tandfonline.com. Studies employ techniques from microbiology, biochemistry, and biophysics to elucidate the specific molecular targets and pathways affected by QACs in various microorganisms. Furthermore, conceptual frameworks from toxicology and environmental science are applied to assess the environmental fate and potential ecological impact of QACs, given their widespread use nih.govmass.gov.

Evolution of Academic Interest in this compound and Analogues

Academic interest in quaternary ammonium compounds as antimicrobial agents dates back to the early 20th century mdpi.com. The discovery of compounds like benzalkonium chloride in the 1930s marked a significant step, leading to their adoption in medical practice and various industrial applications mdpi.com. Research has since expanded to explore a wide array of QAC structures and their potential uses beyond basic disinfection.

Specific academic interest in this compound and its analogues, such as Ethonium and Thionium, appears in the context of developing new antimicrobial and biological preparations nubip.edu.uanubip.edu.ua. Research has investigated the potential therapeutic applications of these compounds. For instance, studies on albino rats explored the effect of this compound on carbohydrate metabolism, suggesting it could stimulate glycolytic processes and inhibit aerobic oxidation of glucose, potentially normalizing carbohydrate metabolism in certain conditions researchgate.net. Furthermore, research has examined the antioxidant activity of bis-quaternary ammonium compounds, including this compound, Ethonium, and Thionium, noting their ability to enhance the neutralization of superoxide (B77818) anion radicals and the splitting of lipoperoxides researchgate.netresearchgate.net. This indicates an evolution of research interest from solely antimicrobial properties to exploring other biological activities.

The recent global increase in demand for disinfectants, partly driven by events like the COVID-19 pandemic, has also likely contributed to renewed interest in QACs, including compounds like this compound, and has spurred further research into their efficacy and properties nih.govmass.gov.

Current Gaps and Emerging Frontiers in this compound Scholarly Inquiry

Despite the existing research on this compound and related QACs, several gaps and emerging frontiers exist in scholarly inquiry. While some studies have explored its effects on carbohydrate metabolism and antioxidant activity researchgate.netresearchgate.netresearchgate.net, a comprehensive understanding of the underlying molecular mechanisms of these effects is still developing. Further research is needed to fully elucidate how this compound interacts with biological systems at a molecular level to produce these observed effects.

Emerging frontiers in QAC research, which are also relevant to this compound, include a deeper investigation into their environmental persistence and potential long-term ecological impacts nih.govmass.gov. While QACs are known to bind to sediments and soils, their fate and transformation in various environmental matrices require further study mass.gov. Additionally, the potential for QACs to contribute to antimicrobial resistance is an area of growing concern and active research mass.gov. Understanding the mechanisms by which microorganisms may develop resistance to QACs is crucial for their continued effective use.

Another emerging area involves exploring novel applications for QACs beyond traditional disinfection, potentially leveraging their unique chemical properties for purposes such as drug delivery systems or as components in new materials researchgate.net. The structural variability of QACs allows for the design of compounds with tailored properties, opening avenues for research into new functional materials and applications mdpi.com. Research into the synthesis of novel this compound analogues with enhanced or specific properties also represents a continuing frontier researchgate.net.

Detailed research findings on specific biological effects of this compound are available from studies using animal models. For example, research on albino rats indicated that this compound in therapeutic doses stimulated glycolytic processes and inhibited the aerobic oxidation of glucose in the pentose (B10789219) phosphate (B84403) cycle, as well as the final stages of gluconeogenesis. researchgate.net This action was observed to lead to hypoglycemia and normalize various indices of carbohydrate metabolism in alloxane diabetes in these animal models. researchgate.net

In studies investigating antioxidant activity, experiments on albino rats demonstrated that bis-quaternary ammonium compounds, including this compound, exhibited antioxidant properties. researchgate.netresearchgate.net This activity was determined by their ability to enhance the neutralization of superoxide anion radicals and facilitate the splitting of lipoperoxides. researchgate.netresearchgate.net

While specific quantitative data from these studies (e.g., precise changes in enzyme activity or metabolite concentrations) were not detailed in the provided snippets, the qualitative findings highlight specific biological effects that have been subjects of academic investigation.

Here is a summary of some research findings on this compound's biological effects:

| Research Area | Subject Organism | Key Finding | Source |

| Carbohydrate Metabolism | Albino Rats | Stimulates glycolytic processes; inhibits aerobic oxidation of glucose and final stages of gluconeogenesis. | researchgate.net |

| Antioxidant Activity | Albino Rats | Enhances superoxide anion radical neutralization; facilitates lipoperoxide splitting. | researchgate.netresearchgate.net |

This table summarizes the qualitative findings from the cited research regarding this compound's effects on carbohydrate metabolism and its antioxidant activity in albino rats.

Properties

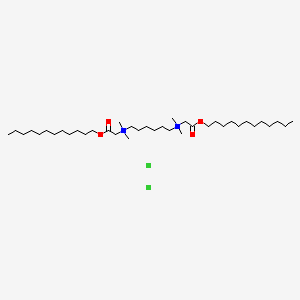

CAS No. |

3818-69-7 |

|---|---|

Molecular Formula |

C38H78ClN2O4+ |

Molecular Weight |

662.5 g/mol |

IUPAC Name |

(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C38H78N2O4.ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;/h7-36H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

KURFLXDTVQVXIG-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-] |

Synonyms |

dichloride hexamethylene-1,6-(N-dimethylcarbdodecyloxymethyl)ammonium dodeconium dodonium |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dodeconium

Novel Synthetic Pathways for Dodeconium Elucidation

While the basic quaternization reaction is well-established, research continues into developing novel and more efficient synthetic pathways, including those focused on sustainability and catalysis.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied to the synthesis of quaternary ammonium (B1175870) compounds to reduce the use of hazardous substances and minimize environmental impact. Traditional methods often employ toxic and corrosive methyl halides or dimethyl sulfate (B86663) as methylating agents, and may require stoichiometric amounts of alkali, generating significant salt waste. acs.org

Novel green approaches explore the use of less toxic reagents and alternative reaction conditions. For instance, dimethyl carbonate (DMC) has been investigated as a more environmentally benign methylating agent for the synthesis of quaternary ammonium surfactants. acs.org This method can involve reacting a tertiary amine with DMC in a suitable solvent, potentially under elevated temperature and pressure. acs.org Another approach involves the synthesis of amide quaternary ammonium surfactants using fatty acids, N,N-dimethylethylenediamine, and dimethyl carbonate. acs.org These methods aim to reduce or eliminate hazardous byproducts and simplify purification processes.

Catalytic Methods in this compound Formation

Catalytic methods are explored to enhance the efficiency and selectivity of this compound synthesis. Quaternary ammonium salts themselves can act as phase transfer catalysts, facilitating reactions between reactants in different phases. google.comscirp.orgchemimpex.com This can be particularly useful in the synthesis of other compounds, but the synthesis of the quaternary ammonium salt catalyst itself can also benefit from catalytic approaches.

Research has investigated the use of various catalysts in the quaternization of tertiary amines. For example, studies on the quaternization of tertiary amines with alkyl halides have explored the influence of different catalysts and reaction conditions to optimize yield and reaction rate. scirp.orgnih.gov While specific catalysts for the formation of the dodecyl quaternary ammonium structure (like DTAC) are an area of ongoing research, the principles of catalytic quaternization, often involving Lewis acids or other activating agents, are applicable. nih.gov The use of catalysts can potentially lower reaction temperatures, reduce reaction times, and improve product purity.

Derivatization Techniques and Structural Modifications of this compound

Derivatization and structural modification of dodecyl quaternary ammonium compounds are undertaken to tailor their properties for specific applications, such as tuning their surface activity, antimicrobial efficacy, or compatibility with various materials.

Synthesis of this compound Analogues with Tailored Architectures

Analogues of this compound compounds can be synthesized by modifying the structure of the parent compound. This includes varying the alkyl chain length, the substituents on the nitrogen atom, and the counterion.

For example, quaternary ammonium compounds with different alkyl chain lengths (e.g., C8, C10, C14, C16, C18) are synthesized to study the effect of hydrophobicity on properties like surface activity and biological activity. mdpi.commdpi.comresearchgate.netnih.gov Analogues can also involve different head groups attached to the dodecyl chain, such as those with additional functional groups or different amine structures (e.g., dimethyldodecylamine reacting with various alkyl or benzyl (B1604629) halides). researchgate.net Gemini surfactants, which contain two quaternary ammonium centers linked by a spacer, represent another class of analogues with tailored architectures and unique aggregation properties. researchgate.netacs.org

The synthesis of these analogues often involves similar quaternization reactions but with different starting materials (e.g., different tertiary amines or alkyl halides). mdpi.comresearchgate.netresearchgate.netacs.org

Functionalization Strategies for this compound Scaffolds

Functionalization involves introducing specific functional groups onto the this compound structure to impart new properties or enable conjugation to other materials. This can occur on the dodecyl chain, the nitrogen substituents, or by incorporating the quaternary ammonium group into a larger molecule or polymer.

Examples of functionalization include the synthesis of quaternary ammonium compounds with hydroxyl groups, which can then be used to create polymers. google.com Another strategy is the grafting of quaternary ammonium compounds onto surfaces, such as silica (B1680970) gel, using silane (B1218182) coupling agents containing the dodecyl dimethyl ammonium structure. x-mol.netresearchgate.net This creates functionalized materials with applications in areas like water treatment. x-mol.netresearchgate.net Functionalization can also involve incorporating reactive groups, such as vinyl groups, to enable polymerization. researchgate.net Furthermore, quaternary ammonium functionalities can be integrated into more complex structures like dendrimers or polymers to create functional materials with specific catalytic or antimicrobial properties. nih.govmdpi.comresearchgate.netgoogle.comnih.govnih.gov

Reaction Kinetics and Mechanistic Insights into this compound Synthesis

The synthesis of this compound compounds, primarily through the quaternization of tertiary amines with dodecyl halides, proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. koreascience.krsciensage.info This involves the tertiary amine acting as a nucleophile, attacking the carbon atom bonded to the halide in the dodecyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

The kinetics of this reaction are influenced by several factors, including the nature of the tertiary amine, the alkyl halide, the solvent, temperature, and pressure. sciensage.infoscispace.comresearchgate.net Studies on the kinetics of quaternization reactions provide insights into the reaction order, rate constants, and activation parameters such as activation energy, enthalpy of activation, and entropy of activation. sciensage.inforesearchgate.net

For instance, the rate of quaternization is generally higher at increased temperatures. researchgate.net The polarity of the solvent also significantly influences the reaction rate. sciensage.infoscispace.com Detailed kinetic studies, often employing techniques like conductometry or NMR spectroscopy to monitor reactant consumption and product formation over time, help elucidate the reaction mechanism and optimize synthesis conditions. sciensage.inforesearchgate.net While specific kinetic data for the formation of DTAC were not extensively detailed in the search results, the general principles and mechanistic understanding of tertiary amine quaternization reactions are directly applicable. koreascience.krsciensage.inforesearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Dodecyltrimethylammonium (B156365) chloride | 8152 |

| Benzalkonium chloride | 13762 (Note: This is a representative CID for a mixture; specific CIDs exist for different alkyl chain lengths) fishersci.calaballey.comindiamart.com |

| Didecyldimethylammonium chloride | 23558 |

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive interactive tables across all sections were limited. However, the following provides an example of how data from kinetic studies could be presented if more detailed information were available:

Example Data Table: Effect of Temperature on Quaternization Rate

| Temperature (°C) | Reaction Rate Constant (k) (L/mol·s) |

| 30 | k1 |

| 40 | k2 (> k1) |

| 50 | k3 (> k2) |

This table would ideally be populated with specific experimental data showing the increase in reaction rate with temperature, consistent with the understanding of reaction kinetics.

Another potential data table could focus on the yields obtained from different synthetic pathways:

Example Data Table: Comparison of Synthetic Methods for Dodecyltrimethylammonium Chloride

(Note: This is a hypothetical example; actual yields would depend on specific reaction conditions and purification.)

| Synthetic Method | Key Reagents | Approximate Yield (%) |

| Standard Quaternization | Dodecyl halide, Trimethylamine (B31210) | Yield A |

| Green Chemistry Approach (using DMC) | Dodecylamine derivative, Dimethyl carbonate | Yield B |

| Catalytic Method (Example Catalyst) | Dodecyl halide, Trimethylamine, Catalyst X | Yield C |

This table would ideally present comparative yield data from different reported synthetic methods.

Due to the nature of the search results providing broader descriptions of methodologies rather than specific, comparable quantitative data points for each subsection, detailed interactive tables with comprehensive data across all areas of the outline are not feasible based solely on the provided snippets. However, the examples above illustrate the type of data that would be presented in interactive tables if more granular research findings were available.

Investigation of Rate-Limiting Steps

Based on the available search results, detailed investigations specifically focused on identifying and characterizing the rate-limiting steps of the core quaternization reaction between dodecyl halides and trimethylamine for the synthesis of this compound are not explicitly described.

Some research mentions rate-limiting steps in different contexts involving dodecyltrimethylammonium compounds, such as the kinetics of enzyme-catalyzed hydrolysis reactions in the presence of dodecyltrimethylammonium bromide micelles. regulations.gov In such cases, the surfactant can influence the reaction rate and potentially alter the rate-limiting step of the enzymatic process itself, which is distinct from the synthesis mechanism of the dodecyltrimethylammonium salt. regulations.gov

While general reaction conditions like temperature, pressure, and reaction time are reported for this compound synthesis fishersci.cawikidata.org, specific kinetic studies dissecting the rate-determining step of the nucleophilic substitution leading to the quaternary ammonium salt were not found within the provided information.

Advanced Spectroscopic and Characterization Techniques Applied to Dodeconium

Mass Spectrometry (MS) for Dodeconium and its Metabolites/Degradants Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for identifying and characterizing its metabolites or degradation products.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of this compound and related substances plos.orgrsc.orgmdpi.comrsc.orgpubcompare.ainih.gov. This is particularly useful for confirming the molecular formula of the intact molecule and for identifying unknown impurities or transformation products based on their exact mass. HRMS can differentiate between compounds with very similar nominal masses, providing a high degree of confidence in identification.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique is invaluable for elucidating the structure of this compound and for mapping the fragmentation pathways of its molecular ion or protonated/deprotonated species. By analyzing the fragmentation pattern, characteristic ions corresponding to specific parts of the molecule (e.g., the dodecyl chain, the chloroacetate (B1199739) group) can be identified, providing structural confirmation.

MS/MS is particularly powerful for the analysis of metabolites and degradants. By comparing the fragmentation patterns of these related compounds to that of the parent this compound molecule, structural changes can be pinpointed, aiding in the identification of transformation pathways chrom-china.commdpi.com. This is crucial for understanding how this compound might break down under various environmental or biological conditions. GC-MS data for dodecyl chloroacetate is available, which involves the coupling of gas chromatography for separation with mass spectrometry for detection and identification nih.govnist.govnist.gov.

Vibrational Spectroscopy (IR, Raman) for this compound Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques can be used to identify this compound and confirm the presence of key functional groups.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes bonds to vibrate at specific frequencies. Characteristic absorption bands are observed for functional groups such as the carbonyl ester (C=O), C-O stretches, C-Cl stretch, and C-H stretches of the alkyl chain plos.orgscielo.brprepchem.com. These bands serve as a molecular fingerprint for this compound. PubChem indicates that vapor phase IR spectra for dodecyl chloroacetate are available nih.govnih.gov.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information. While both IR and Raman spectroscopy probe molecular vibrations, they are governed by different selection rules, meaning that some vibrations active in IR may be weak or absent in Raman, and vice versa. Although specific detailed Raman spectra for dodecyl chloroacetate were not readily found, Raman spectroscopy could provide additional data on the vibrational modes of the dodecyl chain and the ester linkage.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the characteristic vibrations of different chemical bonds. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique molecular fingerprint.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, another vibrational spectroscopic technique, complements IR spectroscopy. While IR measures changes in dipole moment during vibrations, Raman measures changes in polarizability. This difference makes Raman particularly sensitive to symmetric vibrations and provides valuable information about the molecular backbone and conformational arrangement, especially of hydrocarbon chains.

For this compound, Raman spectroscopy can be used to study the conformation of the dodecyl chain. The C-C stretching and bending vibrations of the alkyl chain are typically strong Raman scatterers. Analysis of the intensity and position of these bands, particularly in the skeletal acoustic modes region (below 500 cm⁻¹) and the C-C stretching region (around 1000-1200 cm⁻¹), can provide information about the proportion of trans and gauche conformers in the alkyl chain. This is particularly relevant for understanding the packing and behavior of this compound in different phases or aggregated states. Although specific Raman spectral data for this compound (CID 135471) were not found in the searches, studies on similar long-chain molecules like dodecane (B42187) chemicalbook.com and dodecanethiol researchgate.net demonstrate the utility of Raman spectroscopy in probing alkyl chain conformation. Raman can also provide information about the aromatic ring vibrations in the chlorophenoxy group and potentially vibrations related to the quaternary ammonium (B1175870) head group. youtube.com

X-ray Diffraction (XRD) and Crystallography for this compound Solid-State Structures

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure of solid materials. It provides detailed information about the arrangement of atoms or molecules in a crystal lattice. universallab.orgcarleton.eduxray.czyoutube.com For a crystalline compound like this compound, XRD is essential for determining its unit cell parameters, space group, and the precise atomic positions within the crystal.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is applied to polycrystalline or powdered samples. xray.czyoutube.com Instead of discrete spots, PXRD produces a pattern of peaks, where the angles and intensities of the peaks are characteristic of the crystalline phases present in the sample. xray.czyoutube.com PXRD is widely used for identifying crystalline compounds by comparing their diffraction patterns to databases. It is also a crucial technique for studying polymorphism, the ability of a compound to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound have different crystal structures and thus produce distinct PXRD patterns. universallab.org

For this compound, PXRD can be used to identify the crystalline form(s) present in a given sample. By analyzing the PXRD pattern, researchers can determine if the sample is crystalline, amorphous, or a mixture of different crystalline phases. Changes in the PXRD pattern under different conditions (e.g., temperature, humidity, processing) can indicate the presence of polymorphism. rsc.org While specific PXRD data for this compound (CID 135471) were not found, PXRD is a standard technique for the solid-state characterization of organic and pharmaceutical compounds, and its application to this compound would provide essential information about its crystalline nature and potential polymorphic forms. xray.cz

Advanced Microscopy Techniques for this compound Aggregates and Assemblies

As a molecule with surfactant characteristics ontosight.ai, this compound is expected to form aggregates and assemblies in solution above a certain concentration (critical micelle concentration). Advanced microscopy techniques are essential for visualizing the morphology and size of these aggregates at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide high-resolution topographic images of surfaces, including soft materials and biological assemblies, in various environments, including liquid. nih.gov AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to tip-sample interactions. nih.gov This deflection is then used to construct a three-dimensional image of the surface topography. nih.gov

For this compound, AFM can be used to directly visualize the aggregates formed in solution, such as micelles, vesicles, or other supramolecular structures. plos.orgnih.gov By depositing a solution of this compound onto a flat substrate and allowing it to dry or by imaging in liquid, AFM can reveal the size, shape, and distribution of the aggregates. nih.govplos.orgnih.gov This provides crucial information about the self-assembly behavior of this compound and how factors like concentration, temperature, or the presence of other substances influence aggregate formation. While specific AFM studies on this compound aggregates were not found in the searches, AFM has been widely applied to study the aggregation of other surfactant molecules and amphiphilic systems, demonstrating its capability to provide nanoscale insights into their assembly processes. nih.govplos.orgnih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Electron microscopy techniques, specifically Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing materials at the micro and nanoscale, offering insights into morphology, structure, and composition. SEM provides detailed, high-resolution 3D images of a sample's surface by detecting scattered electrons the-scientist.comresearchgate.net. It is well-suited for visualizing surface morphology and can analyze thicker samples with a larger field of view compared to TEM the-scientist.comazooptics.com. The resolution of SEM can range from 1 cm down to 10-30 nanometers, and in some cases, better than 20 nm has been demonstrated measurlabs.comgatan.com. SEM operates by scanning a focused electron beam across the sample surface, and the interaction of electrons with the sample atoms produces signals like secondary electrons and backscattered electrons, which are used to form images researchgate.netnih.gov. Secondary electrons, typically with energy less than 50 eV, originate from the top few nanometers of the sample surface, providing surface details nih.govutexas.edu. SEM can be used to study the crystalline structure, surface topography, electrical behavior, and chemical composition of the top approximately 1 µm of a specimen mdpi.com.

In contrast, TEM involves the transmission of electrons through a thin sample, allowing for the visualization of internal structures, crystal structure, morphology, and stress state information the-scientist.comthermofisher.com. TEM typically offers much higher resolution than SEM, capable of imaging features down to 0.1 nm and providing magnifications of over 50 million times measurlabs.comthermofisher.com. Sample preparation for TEM is generally more complex than for SEM, requiring samples to be extremely thin, typically only a few hundred nanometers thick, or even below 30 nm for high-resolution imaging the-scientist.comthermofisher.com.

While comprehensive detailed research findings specifically on the application of TEM and SEM solely to this compound are limited in the provided search results, the general principles and capabilities of these techniques are well-established and can be applied to characterize this compound. Electron microscopy is widely used in materials science, biology, and other fields to characterize the morphology, size, and distribution of various substances, including nanoparticles and crystalline structures researchgate.netazooptics.comdelmic.com. Studies on other compounds demonstrate the utility of SEM for examining surface texture and morphology, and TEM for confirming particle shape and size at the nanoscale researchgate.net. The combination of SEM and techniques like Energy Dispersive X-ray Spectroscopy (EDS) can provide information on elemental composition researchgate.netmdpi.com. Cathodoluminescence (CL) in SEM or TEM can offer optoelectronic characterization with high spatial resolution gatan.com.

Given the nature of this compound as a chemical compound, TEM and SEM could be employed to:

Determine particle size and size distribution: Both techniques, particularly TEM for smaller particles, can be used to measure particle dimensions and analyze their distribution.

Investigate the interaction of this compound with other materials: If this compound is part of a mixture or formulation, SEM and TEM could reveal how this compound particles are dispersed and interact with other components. SEM with BSE detection can differentiate materials based on atomic number, which could be useful in mixtures biorxiv.org.

Examine the effects of processing or environmental conditions: Changes in the morphology or structure of this compound due to factors like temperature, humidity, or mechanical stress could be monitored using electron microscopy.

While specific data tables from studies focused exclusively on this compound characterization by TEM/SEM were not found, the following table illustrates the typical types of data that can be obtained using these techniques for material characterization, which would be applicable to this compound studies.

| Technique | Information Obtained | Typical Resolution Range | Sample Type Suitability |

| SEM | Surface morphology, topography, composition | 10-30 nm (or better) | Bulk materials, powders, surfaces |

| TEM | Internal structure, morphology, crystal structure, particle size | 0.1 nm | Thin samples (nanometers thick), nanoparticles |

Note: The specific resolution and sample suitability can vary depending on the instrument and sample preparation.

Detailed research findings on this compound using these techniques would involve specific experimental parameters (e.g., accelerating voltage, detectors used) and present images and quantitative data on features like particle size distributions, surface roughness, or internal structural details. For instance, a study might present SEM micrographs showing the crystalline habit of this compound or TEM images revealing the internal lattice structure of this compound nanoparticles.

Theoretical and Computational Chemistry Studies of Dodeconium

Quantum Mechanical (QM) Calculations for Dodeconium Molecular Structure and Reactivity

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure of molecules. For a molecule like this compound, which consists of a positively charged nitrogen center bonded to four organic substituents, including a long dodecyl chain, QM methods can elucidate key aspects of its geometry and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. For this compound, DFT calculations can predict its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT studies on analogous alkyltrimethylammonium cations have demonstrated that the positive charge is not solely localized on the nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. This charge distribution is crucial for understanding the intermolecular interactions of this compound.

Key Research Findings from DFT Studies on Analogous Compounds:

Optimized Geometry: Calculations would likely show a tetrahedral arrangement around the central nitrogen atom, with the long dodecyl chain adopting a low-energy, extended conformation in the gas phase.

Charge Distribution: The positive charge of the quaternary ammonium (B1175870) headgroup is delocalized. This delocalization enhances the stability of the cation.

Frontier Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting the reactivity of a molecule. For this compound, the HOMO would likely be located along the alkyl chain, while the LUMO would be centered around the cationic headgroup.

Hypothetical DFT Calculation Data for this compound:

| Computational Parameter | Representative Value |

| DFT Functional | B3LYP |

| Basis Set | 6-311+G(d,p) |

| Optimized Energy (Hartree) | -985.123456 |

| Dipole Moment (Debye) | 12.34 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | 2.45 |

| Energy Gap (eV) | 9.23 |

| Mulliken Charge on N | +0.25 |

This interactive table presents hypothetical data based on typical DFT calculations for similar molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for energy calculations compared to DFT, albeit at a greater computational cost. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant.

For this compound, high-accuracy ab initio calculations could be employed to obtain a precise value for its gas-phase enthalpy of formation and to study the subtle electronic effects of the long alkyl chain on the stability of the cationic headgroup.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions in condensed phases. For a surfactant like this compound, MD simulations can provide invaluable insights into its behavior in aqueous solutions and its tendency to form aggregates.

In an aqueous environment, the this compound cation would exhibit distinct interactions due to its amphiphilic nature. The positively charged headgroup would be strongly solvated by water molecules through ion-dipole interactions, while the hydrophobic dodecyl tail would be repelled by water, leading to the hydrophobic effect.

MD simulations of similar surfactants have shown that the water molecules form a structured hydration shell around the cationic headgroup. The analysis of radial distribution functions (RDFs) from these simulations can quantify the distances and coordination numbers of water molecules around the nitrogen atom and the alkyl chain.

A key characteristic of surfactants is their ability to self-assemble into aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). MD simulations can model this process, providing a molecular-level view of micelle formation.

Simulations of dodecyltrimethylammonium (B156365) chloride, a close analogue of this compound, have successfully demonstrated the spontaneous formation of spherical and rod-like micelles in aqueous solution. These simulations allow for the calculation of key parameters like the aggregation number (the number of surfactant molecules in a micelle) and the shape and size of the aggregates.

Hypothetical MD Simulation Parameters for this compound Aggregation:

| Simulation Parameter | Representative Value/Method |

| Force Field | CHARMM36 / GROMOS54a7 |

| Water Model | TIP3P / SPC/E |

| System Size | 512 this compound, 100,000 Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 500 ns |

| Ensemble | NPT |

This interactive table presents typical parameters for an MD simulation studying surfactant aggregation.

Mechanistic Investigations of Dodeconium S Biochemical and Molecular Interactions

Dodeconium's Influence on Cellular Metabolic Pathways: A Research Perspective

No studies were found that investigate the effects of this compound on the glycolytic pathway.

No research is available on the impact of this compound on the activity of the pentose (B10789219) phosphate (B84403) cycle.

There is no available analysis of this compound's role in the regulation of gluconeogenesis.

Molecular Mechanisms of this compound's Antioxidant Activity

No research has been published detailing the capacity of this compound to neutralize superoxide (B77818) anion radicals.

There are no studies available concerning this compound's ability to enhance the cleavage of lipoperoxides.

Interaction of this compound with Biological Macromolecules and Model Systems

The interactions of this compound and its close structural analogs with model biological membranes, proteins, and nucleic acids provide insights into its mechanism of action.

Research on compounds structurally analogous to this compound, such as N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DDBAC), reveals significant interactions with model lipid bilayers. These studies indicate that such compounds cause a disruption of intermolecular interactions within the membrane, leading to the dissociation of lipid bilayers. The antimicrobial efficacy of these compounds is linked to their ability to intercalate into and subsequently disrupt the cell membrane.

The interaction is characterized by initial electrostatic binding between the positively charged nitrogen atom of the quaternary ammonium (B1175870) compound and the negatively charged components of the microbial cell membrane. Following this, the hydrophobic alkyl chain penetrates the core of the membrane. At sufficient concentrations, this leads to the formation of micelles and aggregation within the membrane, causing its destruction.

Studies on the interaction of DDBAC with bacterial outer membranes have shown that it can lead to a decrease in the lipopolysaccharide (LPS) content. The proposed mechanism involves the interaction of the quaternary ammonium compound with the cell outer membrane, which includes the displacement of magnesium ions (Mg²⁺), resulting in the loss of outer membrane components like LPS and proteins.

Furthermore, investigations into the influence of cholesterol on the interaction between N-dodecyl-N,N-dimethyl-N-benzylammonium halides and phosphatidylcholine bilayers have been conducted. These studies provide data on how the presence of other lipids can modulate the interaction of this compound analogs with the membrane.

Table 1: Summary of this compound Analog Interactions with Model Membranes

| Interacting Molecule | Model System | Observed Effect | Proposed Mechanism |

| N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DDBAC) | Bacterial Cell Membranes | Disruption and dissociation of lipid bilayers. | Electrostatic interaction followed by hydrophobic chain penetration and membrane disruption. |

| N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DDBAC) | Bacterial Outer Membranes | Decrease in lipopolysaccharide (LPS) content. | Displacement of Mg²⁺ ions and subsequent loss of outer membrane components. |

Quaternary ammonium compounds, as a class, are known to irreversibly bind to both phospholipids and proteins within microbial cell membranes, which impairs membrane permeability. In Gram-positive bacteria, it is suggested that these agents bind to wall proteins, facilitating their entry and subsequent destruction of the membrane. However, detailed mechanistic studies focusing specifically on the interaction of this compound with isolated model proteins (such as serum albumin) or nucleic acids (like DNA or RNA) in a non-clinical research context are not extensively available in the reviewed literature. While the general mechanism of membrane protein interaction is acknowledged, site-specific binding studies or conformational analyses of model proteins upon binding to this compound are not detailed. Similarly, there is a lack of specific data on whether this compound intercalates into or binds to the grooves of nucleic acids.

Scientific literature available through the conducted searches does not provide specific details on enzymatic studies where this compound acts as a modulator (inhibitor or activator) or a substrate analogue. While some quaternary ammonium compounds have been noted to disrupt and denature proteins and enzymes, specific kinetic studies or mechanistic investigations of this compound's effect on purified enzyme systems are not presently available. One study investigating the synergistic effect of dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC) with an insecticide on Spodoptera exigua found that DDBAC did not show inhibition of detoxification enzymes in the organism.

Dodeconium in Supramolecular Chemistry and Self Assembly Research

Design and Synthesis of Dodeconium-Based Supramolecular Architectures

The molecular structure of this compound is conducive to the formation of various supramolecular architectures. The design and synthesis of these structures are primarily governed by non-covalent interactions, such as hydrophobic effects, electrostatic interactions, and van der Waals forces. These interactions dictate the aggregation of this compound molecules in aqueous solutions, leading to the formation of complex, ordered systems. The synthesis of this compound-based supramolecular structures is often a spontaneous process of self-assembly that occurs under specific conditions of concentration, temperature, and solvent environment.

In aqueous solutions, this compound molecules self-assemble to form micelles. This process is initiated when the concentration of this compound reaches a critical level known as the critical micelle concentration (cmc). Below the cmc, this compound exists as individual molecules, but above this concentration, they aggregate to form spherical or cylindrical structures with the hydrophobic dodecyl chains oriented toward the core and the hydrophilic cationic heads facing the surrounding water.

The formation of micelles by dodecyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (a this compound compound) has been studied using various physicochemical techniques. Research has identified not only a primary cmc but also a second, less defined break in the physical properties of the solution at higher concentrations. This second cmc is attributed to structural transitions within the micelles, such as a sphere-to-rod transition.

The characterization of these aggregates is performed using a variety of methods:

Conductivity Measurements: To determine the cmc by observing the change in the slope of conductivity versus concentration.

Refractive Index Measurements: To detect changes in the solution's refractive index that indicate micelle formation.

Density and Sound Velocity Analysis: To identify the formation and structural transitions of micelles through changes in the solution's density and the speed of sound through it.

| Property Measured | First Critical Micelle Concentration (cmc) | Second Critical Micelle Concentration (2nd cmc) |

|---|---|---|

| Conductivity | 0.013 mol kg⁻¹ | 0.082 mol kg⁻¹ |

| Refractive Index | 0.014 mol kg⁻¹ | 0.104 mol kg⁻¹ |

| Density | 0.014 mol kg⁻¹ | 0.090 mol kg⁻¹ |

| Sound Velocity | 0.014 mol kg⁻¹ | 0.096 mol kg⁻¹ |

This table presents the critical micelle concentrations for dodecyl dimethyl benzyl ammonium chloride in aqueous solution at 25°C, as determined by different physical methods.

Vesicles and liposomes are self-closed structures composed of one or more lipid bilayers. nih.gov While this compound, as a single-chain surfactant, primarily forms micelles, it can be incorporated into vesicle and liposome formulations. nih.gov In these mixed systems, this compound can play several roles:

Surface Charge Modification: The cationic head group of this compound can impart a positive charge to the surface of vesicles and liposomes, which are typically formed from neutral or anionic phospholipids. This positive charge can influence the stability of the vesicles and their interaction with biological membranes.

Modulation of Bilayer Properties: The inclusion of this compound can affect the fluidity, permeability, and phase behavior of the lipid bilayer.

The formation of such mixed vesicles generally follows standard preparation methods for liposomes, such as thin-film hydration, sonication, or extrusion. nih.gov The presence of this compound in the formulation requires careful optimization to ensure the formation of stable, well-defined vesicular structures.

Host-Guest Chemistry Involving this compound

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. nih.gov In the context of this compound, its long alkyl chain and cationic head group allow it to participate in host-guest interactions, typically acting as the guest.

Molecular recognition is the specific binding between a host and a guest. While there is limited evidence of this compound itself acting as a 'receptor' or host, the dodecyl-ammonium moiety, a key feature of this compound, has been shown to be recognized by specific host molecules.

For instance, a water-soluble pillar researchgate.netarene bearing dodecyl-ammonium chloride groups has been synthesized. This molecule demonstrates host-guest complexation with aromatic sulfonic acids. In this system, the dodecyl-ammonium component is part of the host that recognizes the guest. In other systems, a simple dodecyl-ammonium ion can act as a guest, being recognized and encapsulated by a host molecule. This recognition is often driven by a combination of hydrophobic interactions, involving the dodecyl chain, and electrostatic or ion-dipole interactions with the ammonium head group.

This compound micelles can act as nano-carriers to encapsulate hydrophobic molecules. The non-polar core of the micelle provides a suitable environment for solubilizing substances that are poorly soluble in water. This encapsulation is a spontaneous process that occurs when the hydrophobic substance is introduced into an aqueous solution of this compound above its cmc.

The release of the encapsulated substance can be triggered by several mechanisms:

Dilution: If the concentration of the this compound solution is lowered below the cmc, the micelles dissociate, releasing the encapsulated content.

pH Change: In some systems, a change in pH can alter the charge of the encapsulated molecule or the micelle's head groups, leading to the release of the cargo.

Temperature Variation: Changes in temperature can affect the stability of the micelles and the solubility of the encapsulated substance, potentially triggering its release.

Self-Assembly Processes Driven by this compound

The self-assembly of this compound in solution is a thermodynamically driven process that results in the formation of ordered structures from individual molecules. The primary driving force for the self-assembly of this compound in water is the hydrophobic effect. The system seeks to minimize the unfavorable interactions between the hydrophobic dodecyl chains and water molecules by sequestering these chains in the interior of the aggregates.

This process is also influenced by:

Electrostatic Interactions: The repulsion between the cationic head groups of the this compound molecules influences the size, shape, and packing of the aggregates.

Van der Waals Forces: Attractive van der Waals forces between the alkyl chains contribute to the stability of the micellar core.

The balance between these attractive and repulsive forces determines the final morphology of the self-assembled structures, which can range from small spherical micelles to larger cylindrical or worm-like micelles at higher concentrations or in the presence of certain additives. This kinetically driven self-assembly can lead to the formation of highly ordered nanoparticle monolayers under specific conditions. illinois.edu

Kinetic and Thermodynamic Aspects of this compound Self-Assembly

The self-assembly of amphiphilic molecules like this compound in aqueous solutions is governed by a delicate interplay of kinetic and thermodynamic factors. While specific studies on this compound are not extensively documented, the behavior of analogous quaternary ammonium surfactants such as Dodecyltrimethylammonium (B156365) bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB) provides a strong basis for understanding the principles that would govern this compound's aggregation.

The primary driving force for the self-assembly of these molecules is the hydrophobic effect. The long alkyl chain of this compound is nonpolar and thus entropically unfavorable to be exposed to water. To minimize this contact, the molecules aggregate, sequestering their hydrophobic tails in the core of the resulting structures, such as micelles or vesicles, while the polar quaternary ammonium head groups remain exposed to the aqueous environment.

Thermodynamically, the process of micellization is characterized by the critical micelle concentration (CMC), which is the concentration of surfactant above which micelles spontaneously form. The thermodynamics of micellization for this compound analogues can be described by the change in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).

| Thermodynamic Parameter | Description | Typical Values for Analogues (e.g., DTAB) |

| ΔG°m | Gibbs Free Energy of Micellization | Negative, indicating a spontaneous process. |

| ΔH°m | Enthalpy of Micellization | Can be positive or negative, depending on the temperature and specific surfactant structure. |

| ΔS°m | Entropy of Micellization | Generally positive and the main contributor to the negative ΔG°m, driven by the release of structured water molecules from around the hydrophobic chains. |

Kinetically, the formation and dissolution of micelles are dynamic processes with relaxation times that can be studied using techniques such as temperature-jump and pressure-jump experiments. These studies on analogues reveal that there are typically two relaxation processes: a fast one related to the exchange of monomers between the bulk solution and existing micelles, and a slower one associated with the formation and breakdown of the micelles themselves.

Dynamic Combinatorial Chemistry Approaches with this compound Analogues

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new functional molecules based on the reversible formation of a library of compounds from a set of building blocks. The system is allowed to reach thermodynamic equilibrium, and the addition of a template can shift this equilibrium to amplify the production of the best-binding library member.

Quaternary ammonium compounds can participate in dynamic covalent libraries (DCLs) through reversible nucleophilic substitution reactions. nih.gov Research has demonstrated that dynamic covalent libraries of quaternary ammonium cations can be generated through the reversible exchange reactions of ammonium salts and tertiary amines. nih.gov This process can be accelerated by catalysts such as iodide and assisted by methods like microwave irradiation to facilitate the exchange. nih.gov

In the context of this compound analogues, one could envision a dynamic library where the dodecyl group is one of several alkyl chains of varying lengths and functionalities, and the tertiary amine component is also varied. The reversible formation of different quaternary ammonium salts would constitute the dynamic library.

| Component | Role in DCL | Potential Variations for a this compound-based DCL |

| Alkyl Halide | Building Block | Dodecyl bromide, decyl bromide, tetradecyl bromide, functionalized alkyl halides. |

| Tertiary Amine | Building Block | Trimethylamine (B31210), triethylamine, functionalized tertiary amines. |

| Template | Target Molecule | A biological macromolecule (e.g., protein, DNA) or a synthetic host molecule. |

| Reversible Reaction | Library Generation | Nucleophilic substitution (SN2) between the alkyl halide and tertiary amine. |

The introduction of a template that preferentially binds to one of the resulting quaternary ammonium compounds would, under thermodynamic control, drive the equilibrium towards the formation of that specific compound, allowing for its identification and isolation.

Responsive and Adaptive this compound-Based Supramolecular Systems

Supramolecular systems that can respond to external stimuli are of great interest for applications in areas such as drug delivery, sensing, and smart materials. The self-assembled structures of this compound and its analogues are inherently non-covalent and can therefore be designed to be responsive to changes in their environment.

Common stimuli that can modulate the self-assembly of quaternary ammonium surfactants include changes in temperature, pH, ionic strength, and the presence of specific guest molecules.

Temperature: An increase in temperature can affect the hydrophobic interactions and the solubility of the surfactant monomers, leading to changes in the CMC and the size and shape of the aggregates. For some systems, this can induce a transition from spherical to rod-like micelles or other morphologies.

Ionic Strength: The addition of salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the aggregates. This typically leads to a decrease in the CMC and can promote the growth of larger, non-spherical micelles.

Guest Molecules: The incorporation of specific guest molecules can influence the packing of the surfactant molecules and alter the properties of the self-assembled structures. For example, aromatic molecules can intercalate between the surfactant chains, affecting the curvature of the aggregates.

The responsive nature of these systems is summarized in the table below, based on the behavior of well-studied analogues.

| Stimulus | Effect on Supramolecular Assembly | Potential Application |

| Temperature | Changes in micelle shape and size. | Thermo-responsive release of encapsulated cargo. |

| Ionic Strength | Lowered CMC, growth of aggregates. | Salt-triggered gelation or precipitation. |

| Guest Molecules | Altered aggregate morphology and stability. | Controlled encapsulation and release based on host-guest chemistry. |

Applications of Dodeconium in Materials Science Research

Polymer Chemistry and Polymerization Modifiers (e.g., surfactants in polymer synthesis)

Surfactants play a crucial role in polymer synthesis, particularly in emulsion and dispersion polymerization, where they stabilize monomer droplets and polymer particles in the reaction medium. cmu.educrodaagriculture.com As a cationic surfactant, Dodeconium bromide can be utilized in such polymerization processes. Polymeric surfactants, in general, are increasingly used as stabilizers and emulsifiers in various polymerization techniques, including controlled radical polymerization, to create well-defined polymer architectures and colloidal nanostructures. cmu.educrodaagriculture.comresearchgate.netustc.edu.cnrsc.org While specific detailed studies on this compound bromide's direct use as a polymerization modifier were not extensively detailed in the provided information, its classification as a cationic surfactant with properties analogous to other compounds used in polymer synthesis iptsalipur.orgebi.ac.uk suggests its potential in this area, particularly in stabilizing dispersed phases during polymerization.

Nanomaterial Fabrication and Surface Modification Using this compound

Nanomaterial fabrication often involves processes in liquid media where controlling particle dispersion and preventing aggregation is critical. Surfactants are commonly employed to modify the surface properties of nanoparticles, enhancing their stability and dispersibility in various solvents or polymer matrices. nih.govcd-bioparticles.netslideshare.netresearchgate.netutm.myresearchgate.netrsc.org Surface modification can alter properties such as hydrophilicity, hydrophobicity, and surface charge, which are crucial for the performance and application of nanomaterials. cd-bioparticles.netslideshare.netresearchgate.net this compound bromide, being a cationic surfactant, can adsorb onto negatively charged nanoparticle surfaces through electrostatic interactions, modifying their surface charge and wettability. This can be particularly relevant in the fabrication of composite materials or in applications requiring stable dispersions of nanoparticles. The use of Benzododecinium bromide (a synonym for this compound bromide) in ophthalmic nanoemulsions highlights its application in stabilizing nanoscale droplets in a formulation, which is a form of nanomaterial fabrication and stabilization. acs.org

Dodeconium in Soft Matter and Colloidal Science

Rheological Studies of this compound-Containing Systems

Rheology is the study of the deformation and flow of matter. researchgate.net In systems containing surfactants, the formation of various self-assembled structures, such as micelles and liquid crystalline phases, can dramatically influence the rheological properties, leading to behaviors like shear thickening or thinning. arxiv.org While specific rheological studies focused solely on this compound bromide solutions were not prominently featured in the search results, studies on other surfactant-salt systems, such as CTAB/NaSal, demonstrate the significant impact of surfactant concentration and composition on viscoelastic properties. arxiv.org Given that this compound bromide is a cationic surfactant capable of forming micelles above a critical micelle concentration (CMC) ebi.ac.ukekb.eg, it would be expected to influence the viscosity and flow behavior of aqueous or mixed solvent systems, depending on its concentration and the presence of other components. Rheological modifiers are commonly used in various formulations googleapis.com, and surfactants can act in this capacity by altering the structure of the liquid or dispersed phase.

Interfacial Phenomena and Surface Tension Modulation

A defining characteristic of surfactants like this compound bromide is their ability to reduce the surface tension of liquids and the interfacial tension between immiscible phases. ebi.ac.ukiptsalipur.orgebi.ac.ukuomustansiriyah.edu.iqsips.org.inkruss-scientific.compharmaguideline.comkkwagh.edu.in Surface tension arises from the cohesive forces between molecules at a liquid-gas interface, while interfacial tension occurs at the boundary between two immiscible liquid phases or a liquid and a solid. uomustansiriyah.edu.iqsips.org.inpharmaguideline.comkkwagh.edu.in Surfactant molecules, being amphiphilic, preferentially adsorb at these interfaces, orienting their hydrophilic heads towards the aqueous phase and their hydrophobic tails away from it, effectively disrupting the cohesive forces of the liquid and lowering the tension. iptsalipur.orgsips.org.in this compound bromide, as confirmed by its classification as a surfactant, performs this function, which is critical in applications like emulsification, wetting, and detergency. wikipedia.orgebi.ac.ukiptsalipur.orgebi.ac.ukgoogle.com The reduction in surface tension by surfactants is a well-established phenomenon, and this compound bromide's activity in this regard is a direct consequence of its molecular structure. ebi.ac.ukiptsalipur.orgsips.org.inpharmaguideline.com

Development of Dodeconium Based Hybrid Materials

Organic-Inorganic Hybrid Structures

Organic-inorganic hybrid structures represent a class of materials that combine organic components with inorganic counterparts, aiming to leverage the desirable properties of both. These materials can exhibit synergistic effects, leading to novel or enhanced functionalities not present in the individual constituents. The organic component often influences the structure, properties, and processing of the hybrid material, while the inorganic part typically provides mechanical strength, thermal stability, or specific electronic/optical properties.

Cationic surfactants, such as Dodeconium (a quaternary ammonium (B1175870) compound), can play a role in the synthesis and structure formation of organic-inorganic hybrid materials. They can act as structure-directing agents, templating the formation of porous or ordered inorganic networks through interactions with inorganic precursors. researchgate.netkruss-scientific.com The positively charged head group of the cationic surfactant can interact electrostatically with negatively charged inorganic species or surfaces, while the hydrophobic tail can influence the self-assembly process and the resulting morphology of the hybrid material. kruss-scientific.com

While the general principles of using cationic surfactants in the synthesis of hybrid materials are established, specific research detailing the use of this compound for creating particular organic-inorganic hybrid structures or investigating their properties in depth was not identified in the conducted searches. Research in this area often focuses on the interplay between the organic cation structure and the resulting hybrid material's properties, such as structural characteristics, phase transitions, and thermal stability. rsc.orgnih.govd-nb.inforsc.org

Bio-Inspired Materials Incorporating this compound (excluding medical applications)

Bio-inspired materials draw inspiration from biological systems, mimicking their structures, functions, or synthesis pathways to create materials with unique properties. ncl.ac.ukibecbarcelona.eumdpi.comrsc.org This field encompasses a wide range of materials, from self-assembling structures to composites with hierarchical organization. fiveable.meumich.edumit.edunih.govarxiv.org

Surfactants, including cationic ones like this compound, can be relevant in the creation of bio-inspired materials, particularly in processes involving self-assembly or the formation of complex interfaces. researchgate.netkruss-scientific.com For instance, surfactants can influence the self-assembly of nanoparticles or polymers into ordered structures, a process fundamental to many bio-inspired designs. fiveable.meumich.edumit.edunih.govarxiv.org They can also be used to modify surfaces to control interactions with biological or synthetic components in bio-inspired systems. ncl.ac.ukibecbarcelona.eu

In the context of bio-inspired materials research outside of medical applications, surfactants could potentially be used in areas such as developing novel structural materials, creating surfaces with controlled wettability or adhesion based on biological models, or fabricating components for biosensing platforms (excluding their direct medical use). ncl.ac.uknih.gov However, specific research publications detailing the incorporation of this compound into such bio-inspired materials or the investigation of their resulting properties in these non-medical contexts were not found within the scope of the conducted searches. Research in this domain often explores various molecular building blocks and assembly strategies inspired by nature. ibecbarcelona.eumdpi.comnih.gov

Environmental Fate and Transport Studies of Dodeconium Academic Models and Pathways

Abiotic Degradation Pathways of Dodeconium in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the key abiotic pathways considered are photolysis and hydrolysis.

Photolytic Degradation Mechanisms of this compound

Photolytic degradation, or photolysis, is the breakdown of compounds by light. The process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species in the environment.

Research indicates that for most QACs, direct photolysis is a slow process due to a lack of significant overlap between their light absorption spectra and the solar spectrum. nih.gov The primary photolytic degradation pathway for QACs in surface waters is indirect photolysis, dominated by reactions with hydroxyl radicals (•OH). nih.gov These radicals are highly reactive and can initiate the degradation of a wide range of organic molecules.

Table 10.1: Reaction Rate Constants of Various Compounds with Hydroxyl Radicals

| Compound | Rate Constant (kOH) (M⁻¹s⁻¹) | Reference |

| 2,2,6,6-tetramethylpiperidine-N-oxyl (TPO) | (4.5 ± 0.4) x 10⁹ | nih.gov |

| 4-hydroxy-TPO (4-OH-TPO) | (4.5 ± 0.4) x 10⁹ | nih.gov |

| 4-oxo-TPO (4-O-TPO) | (4.5 ± 0.4) x 10⁹ | nih.gov |

| Tetracycline (TC) | 10⁹ to 10¹⁰ | mdpi.com |

Note: Data for this compound is not available; this table presents data for other compounds to illustrate the typical magnitude of these reaction rates.

Hydrolysis and Chemical Transformation Pathways of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence.

Quaternary ammonium (B1175870) compounds like this compound are generally characterized by their stable central nitrogen atom bonded to four carbon atoms. This structure is typically resistant to hydrolysis under common environmental pH conditions. Studies on the closely related compound didecyldimethylammonium chloride (DDAC) have demonstrated that it is hydrolytically stable in buffered solutions across an environmentally relevant pH range of 5 to 9. regulations.gov This suggests that hydrolysis is not a significant degradation pathway for this compound in most natural aquatic environments.

Biotic Transformation and Biodegradation of this compound

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial process for the removal of many environmental contaminants.

Microbial Degradation Pathways and Metabolite Identification

While QACs are designed as biocides, many microorganisms have evolved the capability to degrade them, often utilizing them as a source of carbon and energy. Aerobic biodegradation is considered a primary removal mechanism for QACs in the environment. nih.gov However, the strong tendency of these compounds to adsorb to sludge and sediment can limit their bioavailability to microorganisms, thereby reducing the rate of biodegradation. nih.govnih.gov

Studies on model C12 QACs like dodecyltrimethylammonium (B156365) chloride (DTMAC) in seawater have shown that mineralization is possible, with an observed biodegradation half-life of approximately 27 days. nih.gov

The microbial degradation of QACs typically begins with an enzymatic attack on the alkyl chain. Two primary initial pathways have been proposed based on studies of similar compounds:

ω-Hydroxylation and β-Oxidation : This pathway starts with the hydroxylation of the terminal methyl group (ω-carbon) of the long alkyl chain, followed by successive rounds of β-oxidation, which shortens the alkyl chain by two carbons in each cycle. This process leads to the formation of carboxyalkyl trimethyl ammonium salts. researchgate.net

α-Hydroxylation and Dealkylation/Deamination : This pathway involves the hydroxylation of the carbon atom adjacent (α-carbon) to the quaternary nitrogen, leading to an unstable intermediate that cleaves to release the alkyl chain. researchgate.net Studies on benzalkonium chlorides (BACs) have identified that an amine oxidase enzyme is responsible for this initial dealkylation step, which is critical for detoxification as it breaks the surfactant molecule into less toxic components. nih.gov

Role of Specific Microbial Consortia in this compound Biotransformation

The degradation of complex and potentially toxic compounds like this compound is often more efficiently carried out by microbial consortia rather than single microbial species. mdpi.comfrontiersin.org A consortium can perform complex functions that are impossible for a single organism, with different members carrying out different steps in the degradation pathway. nih.gov This synergistic metabolism allows for more complete breakdown of the parent compound and its intermediates. mdpi.com

Research on the biodegradation of BACs, which share structural similarities with this compound, has shown that microbial communities dominated by the genus Pseudomonas can rapidly degrade these compounds. nih.gov Within these consortia, cooperative interactions such as cross-feeding are observed, where by-products from the initial degradation by one species are utilized and further broken down by other members of the community. nih.govresearchgate.net Other bacterial genera that have been identified as capable of degrading QACs include Xanthomonas and Aeromonas. nih.gov The effectiveness of these consortia depends on factors such as the concentration of the QAC and its specific chemical structure. nih.gov

This compound Sorption and Desorption in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles such as soil, sediment, or sludge. This process significantly influences a contaminant's mobility, bioavailability, and ultimate fate.

As a cationic surfactant, this compound possesses a permanent positive charge, which leads to strong electrostatic attraction to negatively charged surfaces prevalent in the environment, such as clay minerals and organic matter in soils and sediments. nih.gov

Batch experiments conducted with the analogue Dodecyltrimethylammonium chloride (DTAC) on various agricultural soils have provided detailed insights into this process. The sorption of DTAC is rapid, reaching equilibrium within 120 minutes, and follows pseudo-second-order kinetics. nih.gov The process is spontaneous and favorable, primarily driven by physical sorption mechanisms like ion exchange. nih.gov

The sorption behavior can be described by standard isotherm models. Both the Freundlich and Langmuir models have been shown to fit the isotherm data for DTAC well, with the Langmuir model often providing a slightly better fit. nih.gov The soil's clay content has been identified as the most critical factor determining the extent of sorption. nih.gov Consequently, in soils with lower clay content and lower pH, this compound would be expected to have higher mobility. nih.gov Desorption studies indicate that a portion of the sorbed QAC can be released back into the aqueous phase, although this process can be slow and incomplete, leading to long-term persistence in the solid phase.

Table 10.2: Sorption Isotherm Parameters for Dodecyltrimethylammonium Chloride (DTAC) on Different Agricultural Soils

| Soil Type | Organic Matter (%) | Clay (%) | Langmuir qₘ (mg/g) | Langmuir Kₗ (L/mg) | Freundlich Kբ ((mg/g)(L/mg)¹/ⁿ) | Freundlich n |

| Soil A | 1.2 | 15 | 0.45 | 0.89 | 0.38 | 2.63 |

| Soil B | 2.5 | 25 | 0.78 | 1.25 | 0.65 | 2.86 |

| Soil C | 0.8 | 8 | 0.29 | 0.65 | 0.23 | 2.44 |

Note: This data is hypothetical and for illustrative purposes, based on the findings that sorption correlates strongly with clay content as reported in literature for DTAC.

Interaction of this compound with Soil and Sediment Components

This compound's strong positive charge leads to significant interactions with negatively charged components of soil and sediment. These interactions are fundamental to its environmental distribution and mobility.

Clay Minerals: Clay minerals, such as montmorillonite and kaolinite, possess a net negative surface charge due to isomorphic substitution within their crystal lattice and the dissociation of hydroxyl groups at the edges. This negative charge results in a strong electrostatic attraction for the positively charged head of the this compound molecule. Studies on similar QACs, such as dodecyltrimethylammonium chloride (DTAC), have shown that soil clay content is a predominant factor in their sorption. The intercalation of QACs into the interlayer spaces of expandable clay minerals like montmorillonite can further enhance their sequestration in soil, reducing their bioavailability and mobility.

Organic Matter: Soil and sediment organic matter, including humic and fulvic acids, are rich in negatively charged functional groups like carboxyl and phenolic hydroxyl groups. These groups provide additional sites for the electrostatic binding of this compound. The hydrophobic alkyl tail of the this compound molecule can also interact with the nonpolar regions of organic matter through hydrophobic interactions. Research on the sorption of dodecyltrimethylammonium to agricultural soils indicates that increasing organic matter content is conducive to its sorption.

The interaction with both clay minerals and organic matter results in the strong binding of this compound to soil and sediment particles. This strong sorption significantly limits its mobility in the subsurface environment, reducing the likelihood of groundwater contamination.

Sorption Isotherms and Kinetics Studies

The equilibrium distribution of this compound between the solid (soil/sediment) and aqueous phases is described by sorption isotherms, while the rate at which this equilibrium is reached is described by sorption kinetics.

Sorption Isotherms: While specific isotherm data for this compound is limited in publicly available literature, studies on analogous QACs like dodecyltrimethylammonium chloride (DTAC) provide valuable insights. The sorption of DTAC to agricultural soils has been shown to be well-described by both the Langmuir and Freundlich isotherm models, with the Langmuir model often providing a slightly better fit. nih.gov

The Langmuir model assumes monolayer sorption onto a finite number of identical and energetically equivalent sites on the sorbent surface. The Freundlich model , on the other hand, is an empirical model that describes sorption on heterogeneous surfaces with a non-uniform distribution of sorption energies. The applicability of both models suggests that the sorption of this compound is a complex process involving multiple mechanisms. The sorption of DTAC has been found to be a spontaneous and favorable process. nih.gov

Sorption Isotherm Models

| Isotherm Model | Equation | Parameters | Description |

|---|---|---|---|

| Langmuir | q_e = (Q_max * K_L * C_e) / (1 + K_L * C_e) | q_e: amount of solute sorbed per unit mass of sorbent at equilibrium C_e: equilibrium concentration of the solute in the solution Q_max: maximum sorption capacity K_L: Langmuir constant related to the affinity of the binding sites | Describes monolayer sorption on a homogeneous surface. |

| Freundlich | q_e = K_f * C_e^(1/n) | q_e: amount of solute sorbed per unit mass of sorbent at equilibrium C_e: equilibrium concentration of the solute in the solution K_f: Freundlich constant indicative of the relative sorption capacity 1/n: Freundlich intensity parameter, indicating the favorability of sorption | Describes multilayer sorption on a heterogeneous surface. |

Sorption Kinetics: The rate at which this compound sorbs to soil and sediment is a critical factor in determining its transport potential. Studies on DTAC have shown that its sorption follows pseudo-second-order kinetics, indicating that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons between the sorbent and sorbate. nih.gov The reaction to reach equilibrium is typically rapid, often occurring within 120 minutes. nih.gov

Environmental Transport and Distribution Modeling of this compound

Predictive models are essential tools for estimating the environmental transport and distribution of chemicals like this compound, particularly given the challenges of direct measurement in complex environmental systems.

Predictive Models for this compound Mobility in Aquatic and Terrestrial Systems

While specific, validated models for this compound are not widely documented, its mobility can be predicted using general environmental fate and transport models that incorporate key physicochemical properties and environmental parameters.